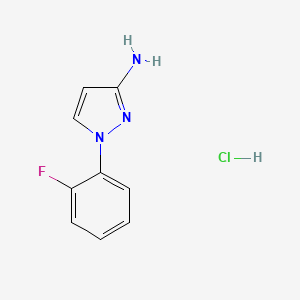![molecular formula C18H16Cl2F4N2 B14011952 N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline CAS No. 1960-49-2](/img/structure/B14011952.png)
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the iminomethyl group: This step involves the reaction of 4-fluoroaniline with formaldehyde and a suitable amine to form the iminomethyl group.
Introduction of the chloroethyl groups: The iminomethyl intermediate is then reacted with 2-chloroethylamine under controlled conditions to introduce the chloroethyl groups.
Addition of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications could include its use as a precursor for the synthesis of pharmaceuticals. Its functional groups may impart specific biological activities, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]-3-(trifluoromethyl)aniline
- N,N-bis(2-chloroethyl)-4-[(4-bromophenyl)iminomethyl]-3-(trifluoromethyl)aniline
- N,N-bis(2-chloroethyl)-4-[(4-methylphenyl)iminomethyl]-3-(trifluoromethyl)aniline
Uniqueness
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also contributes to its uniqueness by enhancing its stability and lipophilicity.
Properties
CAS No. |
1960-49-2 |
|---|---|
Molecular Formula |
C18H16Cl2F4N2 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H16Cl2F4N2/c19-7-9-26(10-8-20)16-6-1-13(17(11-16)18(22,23)24)12-25-15-4-2-14(21)3-5-15/h1-6,11-12H,7-10H2 |
InChI Key |
RBLQMVOEGQSMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
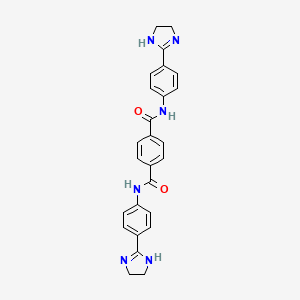
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
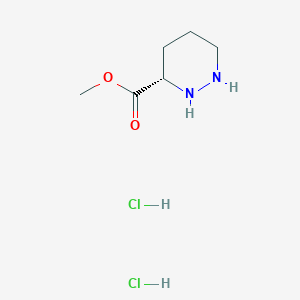
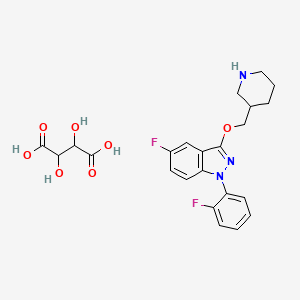
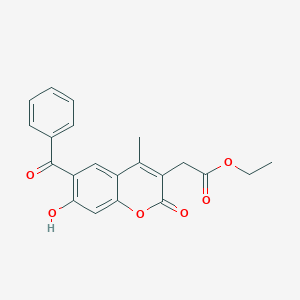
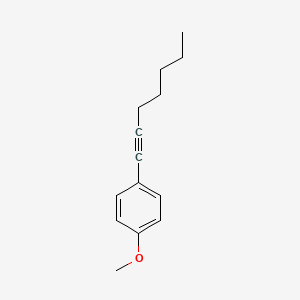

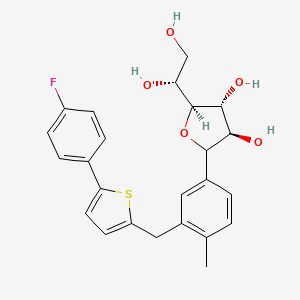
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
